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molecular formula C10H12N2O B8769135 7-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

7-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8769135
M. Wt: 176.21 g/mol
InChI Key: SOKTXJGBXRRDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

Into 10 ml of toluene was suspended 200 mg of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and then 268 mg of diphenylphosphoryl azide (DPPA), 722 mg of tert-butyl alcohol, and 0.135 ml of triethylamine were added thereto, followed by 14 hours of stirring under reflux with heating. After cooling, the reaction solution was concentrated under reduced pressure, water was added to the residue, and the organic layer was extracted with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. To the residue was added 5 ml of a 4M ethyl acetate solution of hydrochloric acid, followed by 7 hours of stirring at room temperature. Then, the reaction solution was concentrated under reduced pressure. To the residue was added a saturated aqueous sodium hydrogen carbonate, and the organic layer was extracted with chloroform. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (chloroform:methanol:aqueous ammonia) to obtain 80 mg of 7-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three
Quantity
722 mg
Type
reactant
Reaction Step Three
Quantity
0.135 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16](C(O)=O)[CH:17]=2)[CH2:12][CH2:11][C:10]1=[O:22].C1(P([N:37]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(O)(C)(C)C>C(N(CC)CC)C>[NH2:37][C:16]1[CH:17]=[C:18]2[C:13]([CH2:12][CH2:11][C:10](=[O:22])[N:9]2[CH3:8])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CN1C(CCC2=CC=C(C=C12)C(=O)O)=O
Step Three
Name
Quantity
268 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
722 mg
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0.135 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
To the residue was added 5 ml of a 4M ethyl acetate solution of hydrochloric acid
WAIT
Type
WAIT
Details
followed by 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
of stirring at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added a saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (chloroform:methanol:aqueous ammonia)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=CC=C2CCC(N(C2=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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